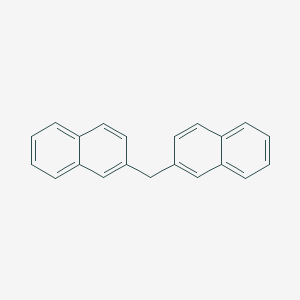

2,2'-Methylenedinaphthalene

Description

Contextualization within Naphthalene-Derived Systems Research

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, has long been a cornerstone of chemical research due to its versatile reactivity and the diverse applications of its derivatives. researchgate.net Research into naphthalene-derived systems encompasses a vast array of compounds with applications in medicinal chemistry, materials science, and organic electronics. researchgate.netnih.govjmchemsci.com These derivatives often exhibit interesting photophysical properties, and their rigid structures make them valuable building blocks for supramolecular chemistry and the development of novel functional materials. nih.gov

2,2'-Methylenedinaphthalene fits within this research landscape as a fundamental example of a methylene-bridged dinaphthyl system. The methylene (B1212753) linker introduces a degree of flexibility between the two naphthalene units, influencing their electronic communication and spatial arrangement. This contrasts with directly linked binaphthyl systems, where the rotational barrier around the C-C single bond dictates the molecular conformation. The study of such bridged systems helps to elucidate the structure-property relationships in more complex naphthalene-based polymers and materials.

Academic Relevance and Current Research Landscape

The academic relevance of this compound and its derivatives lies in their potential as model compounds for understanding intramolecular interactions and as precursors for more complex molecular architectures. The synthesis and characterization of such compounds contribute to the broader understanding of organic synthesis, reaction mechanisms, and spectroscopic analysis. jmchemsci.com

Current research into naphthalene derivatives is vibrant, with a focus on creating materials with specific electronic, optical, and biological properties. nih.govijpsjournal.com For instance, naphthalene-chalcone hybrids have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. nih.gov While direct research on this compound itself is not as extensive as for some other derivatives, the fundamental knowledge gained from its study is applicable to the design of new functional molecules. The development of novel synthetic methodologies for creating naphthalene-based structures remains an active area of academic inquiry.

Historical Development of Related Dinaphthyl Compounds

The history of naphthalene chemistry dates back to the early 19th century with its isolation from coal tar. chemicalbook.com The development of dinaphthyl compounds is closely tied to the advancement of condensation and coupling reactions in organic chemistry. An important class of related compounds is the naphthalenesulfonate formaldehyde (B43269) condensates, which were first developed in the 1930s. chemicalbook.com These polymers, formed by the condensation of naphthalenesulfonic acids with formaldehyde, found widespread use as dispersants and superplasticizers in the concrete industry.

The synthesis of simple dinaphthylmethanes likely emerged from early investigations into the reactions of naphthalene with formaldehyde and other methylene-donating reagents. These early studies laid the groundwork for understanding the reactivity of the naphthalene nucleus and the formation of bridged aromatic systems. While detailed historical accounts specifically for this compound are scarce, the broader history of naphthalene-formaldehyde condensates provides a relevant backdrop to the development of this class of compounds.

Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

613-79-6 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-(naphthalen-2-ylmethyl)naphthalene |

InChI |

InChI=1S/C21H16/c1-3-7-20-14-16(9-11-18(20)5-1)13-17-10-12-19-6-2-4-8-21(19)15-17/h1-12,14-15H,13H2 |

InChI Key |

JDSUMELGIJVPQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Strategies for 2,2 Methylenedinaphthalene Architectures

Fundamental Organic Synthesis Pathways

The construction of 2,2'-methylenedinaphthalene architectures relies on a variety of established and innovative synthetic routes. These pathways are designed to efficiently create the core dinaphthylmethane skeleton and introduce a wide range of substituents.

Retrosynthetic Analysis Approaches for Complex Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection is the C-C bond of the methylene (B1212753) bridge, leading to two naphthalene (B1677914) units. This suggests a synthetic strategy involving the coupling of a suitable naphthalene derivative with a one-carbon electrophile or nucleophile.

Linear and Convergent Synthesis Strategies for Dinaphthalene Systems

Both linear and convergent strategies are employed in the synthesis of dinaphthalene systems.

The choice between a linear and convergent strategy depends on the specific target molecule and the complexity of its substituents. For more intricate derivatives of this compound, convergent approaches are often favored.

Specific Reaction Classes Utilized in Synthesis

A variety of reaction classes are instrumental in the synthesis of this compound and its analogues.

Carbon-carbon bond forming reactions are at the heart of synthesizing the this compound framework.

Friedel-Crafts Alkylation: A classic method involves the acid-catalyzed reaction of a naphthalene derivative with a formaldehyde (B43269) equivalent or a chloromethylating agent. This electrophilic aromatic substitution reaction directly forms the methylene bridge between two naphthalene rings.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. Reactions such as the Suzuki, Negishi, and Buchwald-Hartwig couplings are invaluable for connecting two naphthalene units. nih.govsoton.ac.uk For instance, a 2-halonaphthalene could be coupled with a 2-methylnaphthalene (B46627) derivative under palladium catalysis. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for such transformations. nih.gov Solvent-free syntheses using a vibratory ball mill have also been developed for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions to functionalize naphthalene cores. soton.ac.uk

Grignard Reactions: The reaction of a 2-naphthylmagnesium halide with a suitable electrophile, such as a 2-(halomethyl)naphthalene, can also be used to construct the central methylene bridge.

| Coupling Reaction | Catalyst/Reagents | Key Features | Reference |

| Suzuki Coupling | Pd(OAc)₂, Ligands | Tolerant to various functional groups, often uses boronic acids. | nih.govsoton.ac.uk |

| Negishi Coupling | Pd or Ni catalyst | Utilizes organozinc reagents. | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Ligands | Forms C-N bonds, but principles can be adapted for C-C coupling. | nih.govsoton.ac.uk |

| Sonogashira Coupling | Pd and Cu catalysts | Forms C-C bonds between sp and sp² carbons. | soton.ac.uk |

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing the naphthalene ring system itself, which can then be used to build the this compound architecture. libretexts.orglibretexts.orgyoutube.comyoutube.comnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orglibretexts.orgyoutube.com By choosing an appropriate diene and dienophile, a substituted cyclohexene (B86901) ring can be formed, which can then be aromatized to a naphthalene derivative. This strategy is particularly useful for creating specifically substituted naphthalenes that might be difficult to access through direct substitution on a pre-existing naphthalene ring. While not directly forming the methylene bridge, this approach is crucial for the synthesis of the necessary naphthalene building blocks. The reaction can be influenced by thermal or photochemical conditions, which affect the stereochemistry of the product. libretexts.orgyoutube.com

Reduction and oxidation reactions are essential for manipulating functional groups on the naphthalene rings and their precursors.

Oxidation: The oxidation of methyl groups on naphthalene precursors can be used to introduce carboxylic acid or aldehyde functionalities. asianpubs.org For example, 2-methylnaphthalene can be oxidized to 2-naphthoic acid. asianpubs.org These functional groups can then be used in subsequent coupling reactions or further transformations. Various oxidizing agents are employed, including transition metal catalysts like Co-Mn-Br systems. asianpubs.org The oxidation of naphthalene itself can lead to naphthoquinones. nih.gov The atmospheric oxidation of naphthalenes, often initiated by OH radicals, has also been studied. researchgate.net

Reduction: Reduction reactions are used to convert carbonyl groups to methylene groups or to reduce other functional groups as needed during the synthetic sequence. For example, a diketone precursor could be reduced to form the methylene bridge of this compound.

The strategic application of these reaction classes allows for the flexible and efficient synthesis of a wide array of this compound derivatives with tailored properties.

Asymmetric Synthesis and Chiral Induction

The creation of stereocenters with a high degree of control is paramount in asymmetric synthesis. For a molecule like this compound, chirality can arise from the restricted rotation around the single bonds connecting the naphthalene rings to the central methylene carbon, leading to atropisomerism, or from the introduction of chiral centers on the naphthalene rings or the methylene bridge itself. The following sections will explore various strategies to induce chirality in systems analogous to this compound, as direct asymmetric syntheses for this specific compound are not widely reported in the literature.

Enantioselective Approaches for Chiral this compound Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For architectures similar to this compound, such as other diarylmethanes, this can be achieved by employing chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer.

While specific examples for this compound are scarce, the general approaches applicable to the asymmetric synthesis of diarylmethanes are well-documented. These methods often involve the enantioselective addition of an aryl nucleophile to a suitable electrophile or the asymmetric functionalization of a pre-existing diarylmethane scaffold. For instance, the asymmetric arylation of a benzyl-type substrate could be a viable route.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful tool for the efficient generation of chiral molecules. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The following subsections detail various catalytic approaches that could be adapted for the synthesis of chiral this compound derivatives.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of diarylmethane synthesis, chiral phosphoric acids, cinchona alkaloids, and prolinol derivatives have proven to be effective catalysts. For example, a chiral phosphoric acid could be used to catalyze the Friedel-Crafts type reaction between a naphthylmethyl-containing electrophile and a naphthalene nucleophile, proceeding through a chiral ion pair to induce enantioselectivity. rsc.orgnih.gov

A notable strategy involves the asymmetric transfer hydrogenation of 1,1-diarylalkenes, which can be extended to the synthesis of chiral 1,1-diarylethanes with high efficiency and enantioselectivity under mild conditions using an organocatalyst. nih.gov Another approach is the desymmetrization of 2,2'-(phenylmethylene)diphenols using an N-heterocyclic carbene (NHC) catalyst to produce enantioenriched triarylmethanes, a strategy that could be conceptually applied to the desymmetrization of a symmetrical bis-naphthyl substrate. oaepublish.com

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Diarylalkanes

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | 1,1-Diarylalkene | 1,1-Diarylethane | High | Excellent | nih.gov |

| N-Heterocyclic Carbene | 2,2'-(Phenylmethylene)diphenol | Chiral Triarylmethane | High | Excellent | oaepublish.com |

| Cinchonidine-derived Squaramide | Diaryltosylmethane derivative and 2-naphthol | Chiral Triarylmethane | up to 97 | up to 97 | oaepublish.com |

Biocatalysis employs enzymes as catalysts, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to chiral this compound are not established, enzymes such as lipases, esterases, and oxidoreductases are commonly used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral building blocks. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic diol precursor to a this compound derivative, allowing for the separation of the acylated product from the unreacted enantiomer.

Transition metal catalysis is a versatile tool for asymmetric synthesis. Chiral complexes of metals like rhodium, ruthenium, and palladium are widely used. nih.gov Asymmetric hydrogenation of a suitable prochiral olefin precursor is a powerful method for creating chiral centers. For a this compound system, a precursor containing a double bond exocyclic to one of the naphthalene rings could potentially be hydrogenated using a chiral transition metal catalyst to install a stereocenter.

A relevant example is the asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines to yield chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantiomeric excess. nih.gov While structurally different, this demonstrates the potential of transition metal-catalyzed hydrogenation for creating chirality in naphthalene-containing heterocyclic systems.

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Diaryl Compounds

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Cationic Ruthenium Diamine Complex | 2,6-Disubstituted 1,5-Naphthyridine | Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridine | High | up to 99 | nih.gov |

| Rhodium-Chiral BINAP Derivative | 1-Alkynyl-8-arylnaphthalene and 1,6-diyne | Axially Chiral 1,8-Diarylnaphthalene | Excellent | up to 100 | tandfonline.com |

This table illustrates the application of transition metal catalysis in generating chiral naphthalene-containing structures, as direct examples for this compound are not prevalent.

Chiral Resolution Techniques for Dinaphthalene Scaffolds

When a racemic mixture of a chiral compound is obtained, chiral resolution can be employed to separate the enantiomers. This is a common strategy when direct asymmetric synthesis is not feasible or is inefficient.

One of the most established methods is diastereomeric salt formation . wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers. For a this compound derivative bearing acidic or basic functional groups, resolving agents like chiral amines or carboxylic acids could be utilized.

Chiral chromatography is another powerful technique for separating enantiomers. A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is widely applicable and can be used for both analytical and preparative-scale separations of a wide range of chiral compounds, including those with dinaphthalene scaffolds.

Advanced Synthetic Protocols

The development of advanced synthetic protocols aims to enhance the efficiency, selectivity, and environmental compatibility of chemical transformations. In the context of this compound synthesis, these protocols offer alternatives to traditional methods, addressing challenges such as harsh reaction conditions and the use of toxic reagents.

The synthesis of this compound can be achieved through metal-free synthetic routes, primarily relying on electrophilic aromatic substitution (EAS) reactions. Naphthalene undergoes EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, more readily than benzene. youtube.com The position of substitution on the naphthalene ring, whether at the α (C1) or β (C2) position, is influenced by both kinetic and thermodynamic factors.

While α-substitution is often kinetically favored due to the formation of a more stable carbocation intermediate, β-substitution can be the major product under thermodynamic control at higher temperatures. wordpress.com This principle is pivotal for the synthesis of this compound, which requires the formation of a C-C bond at the 2-position of two naphthalene moieties.

A common metal-free approach for the synthesis of dinaphthylmethanes involves the acid-catalyzed reaction of naphthalene with a formaldehyde equivalent, such as formalin or paraformaldehyde. In this reaction, a Brønsted or Lewis acid can be used as a catalyst. For instance, the reaction of naphthalene with chloromethyl methyl ether in the presence of a small amount of phosphoric acid can yield 1-(chloromethyl)naphthalene. youtube.com A subsequent Friedel-Crafts alkylation of another naphthalene molecule with this intermediate would lead to the formation of a methylenedinaphthalene. To achieve the desired 2,2'-isomer, reaction conditions would need to be optimized to favor β-substitution.

The choice of solvent can also influence the regioselectivity of Friedel-Crafts reactions on naphthalene. For example, in Friedel-Crafts acylation, the use of carbon disulfide as a solvent tends to yield the 1-isomer, whereas nitrobenzene (B124822) favors the formation of the 2-isomer. libretexts.org This solvent effect, attributed to the formation of bulky complexes between the reagent and the solvent, can be exploited to direct the substitution to the less sterically hindered β-position. wordpress.com

Recent advancements in metal-free synthesis have also demonstrated the preparation of other functionalized naphthalene derivatives. For example, a transition-metal-free protocol has been developed for the synthesis of fluorinated naphthols from 2-allyl-3-(trifluoromethyl)phenols. nih.gov This involves a sequence of C-F bond activation, 6π electrocyclization, and rearomatization. While not a direct synthesis of this compound, this work highlights the potential of metal-free strategies in accessing complex naphthalene-based structures. nih.gov Another study reports an efficient, metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene, further underscoring the feasibility of avoiding transition metals in naphthalene chemistry. researchgate.net

| Reactants | Catalyst/Solvent | Major Product | Reference |

| Naphthalene, Br2 | CCl4 or CH3COOH | 1-Bromonaphthalene | youtube.com |

| Naphthalene, SO2Cl2 | AlCl3 (equimolar) | 1-Chloronaphthalene | youtube.com |

| Naphthalene, con H2SO4 | 40-80 °C | Naphthalene-1-sulfonic acid | youtube.com |

| Naphthalene, con H2SO4 | 160 °C | Naphthalene-2-sulfonic acid | youtube.com |

| Naphthalene, Methyl iodide | AlCl3 | 1-Methylnaphthalene (B46632) | youtube.com |

| Naphthalene, Ethyl bromide | AlCl3 | 2-Ethylnaphthalene | youtube.com |

Table 1: Examples of Electrophilic Substitution Reactions of Naphthalene

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling-up. rsc.org While specific examples of the flow synthesis of this compound are not extensively reported, the principles of flow chemistry can be applied to its synthesis.

The acid-catalyzed condensation of naphthalene with formaldehyde is an exothermic reaction. In a batch reactor, localized temperature increases can lead to the formation of unwanted byproducts and a decrease in selectivity. A continuous flow reactor, with its high surface-area-to-volume ratio, allows for precise temperature control, mitigating these issues. rsc.org

Pumps would deliver solutions of naphthalene and formaldehyde, along with an acid catalyst, into a mixing junction before the combined stream enters a heated reactor coil. rsc.org The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction to favor the formation of this compound.

Furthermore, in-line purification techniques can be integrated into a flow chemistry setup. For instance, scavenger resins could be used to remove the acid catalyst or unreacted starting materials, providing a cleaner product stream. researchgate.net Real-time monitoring of the reaction using techniques like in-line IR or NMR spectroscopy can also be implemented to ensure optimal reaction conditions and product quality.

The principles of flow chemistry have been successfully applied to the synthesis of related compounds. For example, a full continuous flow process has been developed for the synthesis of 2-methyl-1,4-naphthoquinone from 2-methylnaphthalene. bcrec.id This process involves emulsification followed by oxidation in a continuous flow reactor, significantly reducing reaction times and improving efficiency. bcrec.id Similarly, the isomerization of 1-methylnaphthalene to the more valuable 2-methylnaphthalene has been achieved in a fixed-bed reactor over zeolite catalysts, a setup that is amenable to continuous operation. bcrec.idgoogle.com These examples demonstrate the potential of flow chemistry for the synthesis and modification of naphthalene derivatives.

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Better control of the exothermic acid-catalyzed condensation, minimizing byproduct formation. |

| Mass Transfer | Efficient mixing of reactants. | Ensures homogeneous reaction conditions, leading to improved selectivity and yield. |

| Safety | Smaller reaction volumes at any given time, reducing the risk of runaway reactions. | Safer handling of corrosive acids and potentially exothermic processes. |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). | More straightforward and predictable scale-up from laboratory to industrial production. |

| Automation | Allows for precise control over reaction parameters and continuous monitoring. | Consistent product quality and the ability to rapidly screen and optimize reaction conditions. |

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. wordpress.comlibretexts.org The synthesis of this compound can be made greener by incorporating these principles.

Prevention of Waste : Designing synthetic routes that maximize the incorporation of all materials used into the final product is a key principle. libretexts.org In the synthesis of this compound, optimizing the stoichiometry of naphthalene and formaldehyde can minimize waste.

Atom Economy : The acid-catalyzed condensation of two molecules of naphthalene with one molecule of formaldehyde to produce this compound and water has a high theoretical atom economy.

Less Hazardous Chemical Syntheses : The use of strong, corrosive acids as catalysts can be a safety and environmental concern. Exploring the use of solid acid catalysts, such as zeolites or ion-exchange resins, can mitigate these hazards. bcrec.idgoogle.com These catalysts are often less corrosive, easier to handle, and can be recycled and reused.

Designing Safer Chemicals : While the focus here is on the synthesis, the inherent properties of this compound and its potential applications would also be considered under this principle.

Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a synthesis. pearson.com If a solvent is necessary, greener alternatives to hazardous solvents like chlorinated hydrocarbons or nitrobenzene should be considered. libretexts.org Solvent-free reactions, where possible, are an even better option. nih.gov

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. libretexts.org While the synthesis of this compound may require elevated temperatures to achieve a reasonable reaction rate and favor the thermodynamic product, the use of a highly active catalyst could lower the required temperature.

Use of Renewable Feedstocks : Naphthalene is traditionally derived from coal tar or petroleum. wordpress.com Exploring bio-based routes to naphthalene or its precursors would align with this principle.

Reduce Derivatives : Synthetic routes that avoid the use of protecting groups or unnecessary derivatization steps are preferred as they reduce the number of reaction steps and the amount of waste generated. youtube.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. wordpress.com The acid-catalyzed synthesis of this compound is a good example of this principle in action.

Design for Degradation : Designing chemical products that break down into innocuous substances after their use is important for preventing environmental persistence. The biodegradability of this compound would be a consideration.

Real-time Analysis for Pollution Prevention : The use of in-line analytical techniques in a continuous flow process allows for real-time monitoring and control, which can prevent the formation of byproducts and pollution. libretexts.org

Inherently Safer Chemistry for Accident Prevention : The principles of green chemistry also contribute to safer chemical processes. For example, using less hazardous solvents and catalysts and minimizing the volume of hazardous materials in a flow reactor can reduce the risk of accidents. libretexts.org

The solvothermal synthesis of metal-free phthalocyanine (B1677752) crystals is an example of a green synthetic method that utilizes a simple, low-cost, and environmentally friendly approach. rsc.org This type of thinking can inspire the development of greener synthetic routes for other aromatic compounds like this compound.

Mechanistic Elucidation of 2,2 Methylenedinaphthalene Reactions

Mechanistic Insights Derived from Computational Studies

Specific computational studies, such as those using Density Functional Theory (DFT), to elucidate the reaction mechanisms of 2,2'-methylenedinaphthalene are absent from the literature reviewed. DFT has been widely applied to understand the structure, properties, and reactivity of many organic molecules, including other naphthalene (B1677914) derivatives. For instance, DFT calculations have been used to investigate the vibrational spectra of 1,1′-binaphthyl-2,2′-diamine and the thermodynamics and kinetics of methane (B114726) pyrolysis researchgate.netresearchgate.net. However, no such computational analyses appear to have been published for the target compound of this article.

Theoretical and Computational Investigations of 2,2 Methylenedinaphthalene Systems

Quantum Chemical Methods

Quantum chemical methods are fundamental tools for investigating the electronic structure of molecules, offering a detailed picture of bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is used to study the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netarxiv.org DFT calculations can yield valuable information about the geometry, energy, and electronic properties of molecules like 2,2'-Methylenedinaphthalene. For instance, DFT can be used to determine the optimized molecular structure, bond lengths, and angles.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. samipubco.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and optical properties. samipubco.com While specific DFT studies on this compound are not extensively available in the reviewed literature, the application of DFT to similar aromatic systems, such as naphthalene (B1677914) itself, has been performed to analyze its molecular geometry, HOMO-LUMO gap, and other electronic properties using various basis sets. samipubco.com

Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of organic molecules. |

| CAM-B3LYP | cc-pVTZ | Long-range corrected functional, suitable for charge transfer excitations. |

| M06-2X | def2-TZVP | Good for main-group chemistry, thermochemistry, and noncovalent interactions. |

| MN12-L | A local functional with broad accuracy for various chemical properties. researchgate.net |

Ab Initio Calculation Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net These methods solve the electronic Schrödinger equation and can, in principle, provide highly accurate results, though often at a significant computational cost. For a molecule like this compound, ab initio calculations could be employed to obtain a precise understanding of its electronic ground and excited states. While specific ab initio studies focused solely on this compound are not readily found, the methodologies have been applied to related and simpler systems to elucidate their properties. For example, ab initio calculations have been used to study the conformational properties of molecules like bis(tetrahydropyran-2-yl)methane. researchgate.net

Hartree-Fock and Post-Hartree-Fock Methodologies

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgcore.ac.uk While it provides a good starting point, it neglects electron correlation, which can be crucial for accurate predictions. nih.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation, leading to more accurate results at a higher computational expense. nih.gov

For a molecule like this compound, HF calculations could provide a basic understanding of its electronic structure. However, for more quantitative predictions of properties like reaction energies or spectroscopic data, post-Hartree-Fock methods would be necessary. The application of these methods to naphthalene has been a subject of quantum computing analysis to understand its thermochemical and optical properties. samipubco.com

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of molecular systems over time.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system. mdpi.com For a molecule like this compound, which possesses rotational freedom around the methylene (B1212753) bridge, MD simulations would be invaluable for exploring its conformational space. These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions.

While specific MD studies on this compound are not prominent in the literature, the technique is widely applied to understand the conformational behavior of complex organic molecules and biomolecules. mdpi.com For instance, MD simulations have been used to study the conformational changes in proteins and the iso-energetic conformational behavior of modified nucleosides.

Computational Studies of Intermolecular Interactions within Assemblies

In the solid state, the properties of this compound would be governed by the interactions between neighboring molecules in the crystal lattice. Computational methods can be used to analyze and quantify these intermolecular interactions, such as van der Waals forces and π-π stacking interactions, which are expected to be significant for the aromatic naphthalene rings. nsf.govrsc.org

Table 2: Key Intermolecular Interactions in Aromatic Systems

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive noncovalent interaction between aromatic rings. | Expected to be a dominant interaction between the naphthalene moieties in molecular assemblies. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contributes to the overall stability of the solid state. |

| C-H···π Interactions | An interaction between a C-H bond and a π-system. | Possible interactions between the methylene bridge and the naphthalene rings of adjacent molecules. |

Electronic Structure Calculations

The electronic structure of a molecule governs its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these characteristics at the atomic level. However, specific studies applying these methods to this compound are scarce in the current body of scientific literature.

Band Structure Analysis in Solid-State or Extended Systems

There are no published studies detailing the band structure of solid-state or extended systems of this compound. For context, research on crystalline naphthalene provides some insight into what might be expected. Studies on crystalline naphthalene have utilized methods like GW approximation and DFT to calculate its band structure. arxiv.orgaps.orgcsic.es For instance, the band gap of crystalline naphthalene has been a subject of both experimental and theoretical interest. nih.gov Such calculations are crucial for understanding the electronic conductivity of a material and its potential use in organic electronics. A similar investigation into the periodic arrangement of this compound would be necessary to determine its band gap and dispersion, which would clarify whether it behaves as a semiconductor, conductor, or insulator.

Density of States Investigations

Similarly, no specific investigations into the Density of States (DOS) for this compound have been reported. A DOS analysis provides information about the number of available electronic states at each energy level. researchgate.net For a molecule like this compound, a DOS calculation would reveal the distribution of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is fundamental to the molecule's electronic and optical properties. While general principles of DOS in quantum systems are well-established, their specific application to this compound is a subject for future research.

Charge Localization and Transport Modeling

The modeling of charge localization and transport is critical for assessing a material's suitability for applications in electronic devices. numberanalytics.comnumberanalytics.com Such studies often involve a combination of molecular dynamics and quantum chemistry calculations to understand how charge carriers (electrons and holes) move through the material. arxiv.orgaps.org Research on naphthalene crystals has shown that hole mobility is regulated by scattering between intermolecular phonons and holes. arxiv.orgaps.org For this compound, the methylene bridge introduces flexibility compared to a rigid naphthalene dimer, which would significantly influence molecular packing in the solid state and, consequently, the pathways for charge transport. Detailed computational modeling would be required to understand the nature of charge carriers (whether localized or delocalized) and to predict charge mobility in this system. Studies on other naphthalene-based copolymers have shown that network connectivity and orientational order are dominant factors in charge transport. researchgate.net

Reactivity and Selectivity Predictions

Computational chemistry can predict how and where a molecule is likely to react. This is achieved through the calculation of various molecular properties and the simulation of reaction pathways.

Calculation of Reactivity Indices

There is no available data on the calculated reactivity indices for this compound. Reactivity indices, derived from conceptual DFT, include parameters like electronegativity, hardness, softness, and the Fukui function. These indices help in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. For example, studies on naphthalene show that it undergoes electrophilic substitution, and the preferred position of attack can be rationalized by considering the stability of the intermediates. youtube.com A computational study of this compound would involve calculating these indices to determine how the methylene bridge and the linkage at the 2 and 2' positions influence the reactivity of the naphthalene rings compared to the parent molecule.

Advanced Spectroscopic Characterization of 2,2 Methylenedinaphthalene Based Systems

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions. This provides critical insights into the molecular orbitals and chromophores present in the system.

UV-Visible absorption spectroscopy is a fundamental technique used to identify the electronic transitions within conjugated systems like 2,2'-methylenedinaphthalene. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic compounds) to higher energy orbitals (π* orbitals). The naphthalene (B1677914) moiety is the primary chromophore responsible for the characteristic absorption profile.

Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.net The UV-Vis spectrum of compounds based on naphthalene generally shows two main absorption regions. researchgate.netyoutube.com The first is a highly intense band, often referred to as the E-band (from ethylenic), and the second is a band with fine vibrational structure, known as the B-band (from benzenoid). youtube.com The presence of the methylene (B1212753) bridge in this compound, which separates the two naphthalene units, largely preserves the individual electronic character of the naphthalene chromophores, although subtle shifts may occur due to electronic coupling and conformational effects. The absorption spectra are typically recorded in a suitable solvent, such as dichloromethane (B109758) or ethanol. researchgate.netresearchgate.net

Table 1: Typical UV-Visible Absorption Data for Naphthalene-Based Systems

| Transition Type | Typical Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| π → π* | ~220-230 | > 50,000 | E-band (¹B_b) |

| π → π* | ~260-290 | ~5,000 - 10,000 | B-band (¹L_a) |

Note: The exact λ_max and ε values can vary depending on the solvent and specific substitutions on the naphthalene rings.

Photoluminescence (PL) spectroscopy, particularly fluorescence, provides information on the de-excitation pathways of electronically excited molecules. After a molecule absorbs a photon and is promoted to an excited singlet state (S₁), it can relax to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence, which occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Naphthalene derivatives are well-known for their fluorescent properties. researchgate.netresearchgate.net The fluorescence spectrum of this compound is expected to be characteristic of the naphthalene monomer emission. However, the flexible methylene linker allows the two naphthalene rings to potentially adopt a co-facial arrangement, which could lead to the formation of an excimer (excited dimer) at higher concentrations. Excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the monomer emission. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that reflects the efficiency of the radiative decay pathway. For instance, 2-methylnaphthalene (B46627), a related compound, exhibits an excitation peak at 275 nm and an emission peak at 335 nm. aatbio.com

Table 2: Representative Photoluminescence Data for Naphthalene Derivatives

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Naphthalene | ~275 | ~320-340 | ~45-65 | ~0.23 (in cyclohexane) |

Time-resolved spectroscopy is a powerful tool for investigating the temporal evolution of excited states on timescales ranging from femtoseconds to milliseconds. units.it Techniques like time-correlated single-photon counting (TCSPC) or pump-probe transient absorption are employed to measure the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. osti.govnih.gov

For this compound, time-resolved fluorescence spectroscopy can directly measure the lifetime of the S₁ state. nih.gov These measurements reveal the rates of both radiative (fluorescence) and non-radiative decay processes (e.g., intersystem crossing to the triplet state, internal conversion). The dynamics can be influenced by the flexibility of the methylene bridge, which can modulate the rate of non-radiative decay channels. The observed decay kinetics can be complex, sometimes requiring multi-exponential fitting, which may indicate the presence of different conformers or excited-state species like excimers. rsc.org The study of these ultrafast processes is crucial for understanding the photophysical behavior and potential applications in areas like organic electronics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure and dynamics of chemical compounds at the atomic level. It relies on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei in this compound, significant signal overlap in the aromatic region can make complete and unambiguous assignment challenging. Multi-dimensional NMR techniques overcome this limitation by spreading the signals across two or more frequency axes. nih.gov

For the structural elucidation of this compound, several 2D NMR experiments are essential: youtube.com

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, typically over two or three bonds (²J_HH, ³J_HH). This is used to map the connectivity of protons within each naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the directly attached carbon atom. This allows for the assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene protons to the C2 and C2' carbons of the naphthalene rings, confirming the linkage point.

Table 3: Conceptual 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Information Obtained |

|---|---|---|

| ¹H-¹H COSY | ¹H ↔ ¹H | Reveals proton-proton spin systems within each naphthalene ring. |

| ¹H-¹³C HSQC | ¹H – ¹³C (¹J_CH) | Assigns carbon atoms directly bonded to a specific proton. |

Solid-state NMR (ssNMR) provides invaluable information on the structure, conformation, and dynamics of molecules in the solid state, where techniques like X-ray diffraction may be limited by the lack of single crystals. chemrxiv.org For this compound, ssNMR can reveal how the molecules pack in a solid powder or film and characterize molecular motions. nih.gov

The primary technique used is ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS). Cross-polarization enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. Magic angle spinning averages out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, which would otherwise lead to extremely broad lines in a static solid sample, resulting in high-resolution spectra. chemrxiv.org

By analyzing the ¹³C CP-MAS spectrum, one can:

Determine the number of crystallographically inequivalent molecules in the unit cell, as these will give rise to distinct sets of resonances.

Probe the molecular conformation in the solid state, which may differ from the averaged conformation in solution.

Study molecular dynamics , such as the libration or restricted rotation of the naphthalene rings around the C-CH₂ bonds. nih.gov This is often accomplished by measuring relaxation times (like T₁ρ) or by using specialized pulse sequences that are sensitive to motion on different timescales.

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques are powerful tools for probing the elemental composition, chemical states, and electronic structure of materials. These methods rely on the interaction of X-rays with the core-level electrons of atoms.

X-ray Photoemission Spectroscopy (XPS)

X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information on the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgcea.frunimi.it The fundamental principle of XPS is the photoelectric effect, where X-ray photons irradiate a sample, causing the emission of core-level electrons. cea.fr By measuring the kinetic energy of these photoelectrons, their binding energy can be determined. This binding energy is characteristic of the element and its chemical environment. cea.frntu.edu.tw

For this compound, an XPS analysis would be expected to reveal the presence of carbon. High-resolution scans of the C 1s region could potentially distinguish between the carbon atoms in the naphthalene rings and the methylene bridge due to subtle shifts in their binding energies caused by differences in their chemical environment. This phenomenon is known as a chemical shift. ntu.edu.tw The relative areas of these shifted peaks would correspond to the stoichiometric ratio of the different types of carbon atoms in the molecule.

Table 1: Hypothetical XPS Data for this compound

| Element | Orbital | Expected Binding Energy Range (eV) | Information Obtainable |

| Carbon | C 1s | 284.0 - 286.0 | Identification of carbon atoms in the naphthalene rings and the methylene bridge through chemical shifts. Quantification of their relative abundance. |

Note: The actual binding energies would need to be determined experimentally.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states and the orientation of molecules on surfaces. stanford.edudiamond.ac.ukrsc.org In NEXAFS, the energy of the incident X-rays is tuned, and the absorption of X-rays by the sample is measured. stanford.edu When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a sharp increase in absorption, or a resonance, is observed. stanford.edu

For a molecule like this compound, which contains π-systems in its naphthalene rings, NEXAFS would be particularly sensitive to the orientation of the molecules if they were, for example, adsorbed on a surface. The intensity of the π* resonances, which arise from the excitation of C 1s electrons into unoccupied π* orbitals, would vary depending on the angle of the incident X-ray beam relative to the molecular orientation. This allows for the determination of the average molecular tilt angle. The spectral features can also serve as a "fingerprint" to identify the local bonding environment of the carbon atoms. stanford.edu

Angle-Resolved Photoemission Spectroscopy (ARPES)

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. mdpi.comwikipedia.orgarxiv.org It is based on the photoelectric effect, similar to XPS, but with the crucial addition of resolving the emission angle of the photoelectrons. wikipedia.org By measuring both the kinetic energy and the emission angle of the photoelectrons, one can map the relationship between the electron's energy and its momentum, thus revealing the material's band structure. mdpi.comwikipedia.org

While ARPES is most commonly applied to inorganic crystalline solids, it can also be used to study the electronic structure of organic single crystals. mdpi.com If a single crystal of this compound could be grown, ARPES could potentially be used to map its valence band structure. This would provide fundamental insights into the electronic properties of the material, such as the dispersion of the π-bands associated with the naphthalene units. The technique is particularly suited for studying two-dimensional or quasi-two-dimensional materials. wikipedia.org

Electron Microscopy and Scanning Probe Techniques

Electron microscopy and scanning probe techniques offer real-space imaging capabilities, allowing for the direct visualization of atomic and molecular structures.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an imaging technique that provides high-resolution images with contrast that is highly sensitive to the atomic number (Z) of the elements in the sample. wikipedia.orgjeol.commyscope.training In this method, a focused electron beam is scanned across a thin specimen, and electrons that are scattered at high angles are collected by an annular detector. jeol.com The intensity of the scattered electrons is roughly proportional to the square of the atomic number, leading to what is often called Z-contrast imaging. jeol.commyscope.training

While HAADF-STEM is typically used for inorganic materials to distinguish between heavy and light elements, its application to a purely organic molecule like this compound would be challenging due to the low atomic number of carbon. However, if the molecule were part of a larger system containing heavier elements, for instance, as a ligand in an organometallic complex or adsorbed on a high-Z substrate, HAADF-STEM could be used to visualize the location of the heavier atoms with atomic resolution. The technique is capable of achieving a resolution better than 0.05 nm. jeol.com

Scanning Tunneling Microscopy (STM) for Surface Analysis

Scanning Tunneling Microscopy (STM) is a surface imaging technique that can achieve atomic resolution. wikipedia.orgoxinst.com It relies on the quantum mechanical phenomenon of electron tunneling. wikipedia.org A sharp, conductive tip is brought very close to a conductive or semiconducting surface, and a bias voltage is applied between them. oxinst.combc.edu This results in a tunneling current that is exponentially dependent on the tip-sample distance. libretexts.org By scanning the tip across the surface and maintaining a constant tunneling current, a topographic image of the surface can be generated. bc.edu

For this compound, STM could be used to study the arrangement and conformation of individual molecules adsorbed on a conductive substrate. It would be possible to visualize how the molecules pack on the surface and to potentially identify different rotational conformers. Furthermore, a related technique called scanning tunneling spectroscopy (STS) could be employed to probe the local density of electronic states (LDOS) of the molecule. wikipedia.org This would provide information about the spatial distribution of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Summary of Advanced Spectroscopic and Microscopic Techniques for this compound Analysis

| Technique | Information Provided | Sample Requirements |

| XPS | Elemental composition, chemical states of carbon atoms. | Solid, vacuum compatible. |

| NEXAFS | Unoccupied electronic states, molecular orientation on a surface. | Solid, thin film, vacuum compatible. |

| ARPES | Electronic band structure of the valence bands. | Single crystal, vacuum compatible. |

| HAADF-STEM | Z-contrast imaging of atomic arrangements (most effective with heavier elements). | Thin specimen (<40nm). asu.edu |

| STM | Atomic-scale surface topography, molecular arrangement, local electronic states. | Conductive or semiconducting surface, vacuum or ambient conditions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, which allows for the calculation of the exact molecular formula.

For this compound (C₂₁H₁₆), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (Carbon-12 and Hydrogen-1). The ability of HRMS to provide mass accuracy, typically within a few parts per million (ppm), allows for the confident identification of the molecular ion peak and differentiation from other ions with the same nominal mass.

In a typical HRMS experiment, the this compound sample would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation and preserve the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

The primary ion expected in the positive-ion mode HRMS spectrum would be the protonated molecule, [M+H]⁺, or the molecular ion radical, [M]⁺•. The high-resolution capability ensures that the measured m/z value is very close to the calculated theoretical value, confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in HRMS |

| [M]⁺• | C₂₁H₁₆ | 268.1252 | 268.1252 |

| [M+H]⁺ | C₂₁H₁₇ | 269.1325 | 269.1325 |

| [M+Na]⁺ | C₂₁H₁₆Na | 291.1144 | 291.1144 |

Note: The expected m/z values are based on theoretical calculations and may show slight deviations in experimental measurements, typically within ±5 ppm.

Beyond the molecular ion, HRMS can also provide information about the fragmentation pattern of this compound. Although soft ionization methods are preferred for accurate mass determination of the parent molecule, controlled fragmentation can be induced to study the structure. Common fragmentation pathways would likely involve the cleavage of the C-C bonds of the methylene bridge, leading to the formation of naphthylmethyl-type fragments (e.g., C₁₁H₉⁺) or other stable aromatic cations. The accurate mass measurement of these fragment ions further corroborates the proposed structure.

Vibrational Spectroscopy (e.g., IR, Raman) for Structural and Bonding Analysis

For this compound, the vibrational spectra are expected to be dominated by the modes of the naphthalene rings and the methylene linker. While the IR and Raman spectra will show some similarities, they are governed by different selection rules. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, whereas Raman spectroscopy detects changes in the polarizability. This complementarity often means that vibrations that are weak in IR may be strong in Raman, and vice-versa.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to the aromatic C-H stretching, C=C stretching of the naphthalene rings, and the vibrations of the CH₂ group.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene rings.

Aliphatic C-H Stretching: The methylene bridge (-CH₂-) will give rise to symmetric and asymmetric stretching vibrations, typically observed in the 2925-2850 cm⁻¹ range.

Aromatic C=C Stretching: A series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the C=C stretching vibrations within the aromatic rings. These are often characteristic of the naphthalene system.

CH₂ Bending: The scissoring vibration of the methylene group is expected around 1465 cm⁻¹.

Out-of-Plane C-H Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the substituted naphthalene rings. The exact positions of these bands are sensitive to the substitution pattern on the rings.

Raman Spectroscopy

The Raman spectrum of this compound is expected to be particularly informative for the symmetric vibrations of the naphthalene rings, which often result in strong Raman signals due to the large change in polarizability.

Ring Breathing Modes: The symmetric "breathing" vibrations of the naphthalene rings, which involve the expansion and contraction of the entire ring system, typically give rise to very strong Raman bands in the 1400-1300 cm⁻¹ region.

Aromatic C-H Stretching: Similar to IR, C-H stretching modes will appear around 3100-3000 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations will also be prominent in the Raman spectrum, often with different relative intensities compared to the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | 2925 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Medium-Strong | Strong |

| CH₂ Scissoring | ~1465 | Medium | Weak |

| Ring Breathing | 1400 - 1300 | Weak | Very Strong |

| In-plane C-H Bend | 1300 - 1000 | Medium | Medium |

| Out-of-plane C-H Bend | 900 - 675 | Strong | Weak |

Note: The predicted intensities are qualitative and based on the general principles of IR and Raman spectroscopy for aromatic and aliphatic hydrocarbons.

By combining the precise mass information from HRMS with the detailed structural insights from IR and Raman spectroscopy, a comprehensive and unambiguous characterization of this compound can be achieved.

Derivatization and Functionalization of 2,2 Methylenedinaphthalene Scaffolds

Strategies for Introducing Diverse Functional Groups

The introduction of functional groups onto the 2,2'-methylenedinaphthalene core can be achieved through several established synthetic strategies, primarily leveraging the reactivity of the naphthalene (B1677914) rings. These methods include electrophilic aromatic substitution, lithiation followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic compounds. In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) under kinetic control due to the greater stabilization of the carbocation intermediate. brainly.inwordpress.com The carbocation formed by an attack at the alpha position has more resonance structures that preserve the aromaticity of one of the rings. brainly.in For the this compound scaffold, the positions available for substitution are the 1, 3, 4, 5, 6, 7, and 8 positions on each naphthalene ring. The presence of the methylene (B1212753) group at the 2-position, an electron-donating group, will influence the regioselectivity of these reactions.

Common EAS reactions applicable to the this compound scaffold include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. stackexchange.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. The regioselectivity of sulfonation can be temperature-dependent; lower temperatures favor the alpha-product (kinetically controlled), while higher temperatures can lead to the more stable beta-product (thermodynamically controlled). wordpress.com

Lithiation and Subsequent Functionalization:

Directed ortho-metalation (DoM) and reductive lithiation are powerful techniques for achieving regioselective functionalization that may not be possible through electrophilic substitution. clockss.org The process involves the deprotonation of a C-H bond using a strong organolithium base, often in the presence of a directing group, to form an organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. For instance, 1,8-bis(dimethylamino)naphthalene (B140697) has been shown to undergo ring lithiation. rsc.org While not having a directing group as potent as some, the methylene bridge and the naphthalene rings themselves can direct lithiation. The resulting lithiated species can be quenched with electrophiles such as aldehydes, ketones, alkyl halides, or CO2 to introduce corresponding functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org To utilize these methods, the this compound scaffold must first be halogenated or converted to a triflate. These halogenated or triflated derivatives can then undergo various coupling reactions.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of a halo- or trifluoroborate-substituted naphthalene derivative with a boronic acid or ester to form a C-C bond. researchgate.net

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling an aryl halide with an amine.

Sonogashira Coupling: Coupling of an aryl halide with a terminal alkyne to form a C-C bond.

Heck Reaction: Coupling of an aryl halide with an alkene.

These reactions have been successfully applied to various naphthalene scaffolds to create diverse libraries of compounds. nih.gov

Systematic Studies of Substituent Effects on Molecular Properties

The introduction of substituents onto the this compound scaffold systematically alters its physicochemical properties. These changes are governed by the electronic (inductive and resonance) and steric effects of the added functional groups.

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), significantly impacts the electron density distribution across the naphthalene rings. This, in turn, influences the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. nih.gov

For example, studies on substituted naphthalenes have shown that the position of the substituent is crucial. A substituent's effect is generally more pronounced when it can participate in direct resonance with the naphthalene π-system. researchgate.net The Hammett equation and its modifications are often used to quantify these substituent effects, although the complexity of the naphthalene system requires more nuanced models. nih.govresearchgate.net

The table below summarizes the expected effects of common substituents on the molecular properties of an aromatic system like this compound.

| Substituent | Electronic Effect | Expected Impact on Molecular Properties |

| -NO2 | Strong EWG | Decreases electron density, increases acidity of proximal C-H bonds, shifts absorption spectra. |

| -CN | Strong EWG | Similar to -NO2, can act as a hydrogen bond acceptor. |

| -CHO, -COR | Moderate EWG | Modifies reactivity and provides a handle for further derivatization. |

| -Cl, -Br, -F | Halogens (Inductive EWG, Resonance EDG) | Deactivates the ring towards EAS but directs ortho/para. Alters solubility and lipophilicity. nih.gov |

| -CH3, -Alkyl | Weak EDG | Increases electron density, enhances reactivity towards EAS. |

| -OH, -OR | Strong EDG | Strongly activates the ring towards EAS, can participate in hydrogen bonding. |

| -NH2, -NR2 | Strong EDG | Strongly activates the ring, provides a basic site, can participate in hydrogen bonding. |

This table presents generalized substituent effects based on established principles of physical organic chemistry.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting how substituents will affect the geometry, electronic structure, and spectral properties of complex molecules like this compound derivatives. nih.gov

Targeted Functionalization for Specific Research Applications

The ability to strategically functionalize the this compound scaffold opens up possibilities for its use in various research areas. The specific functional groups introduced are chosen to impart desired properties for a particular application.

Materials Science:

The extended π-system of this compound makes it an attractive core for organic electronic materials. By introducing appropriate electron-donating and electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Functionalization with polymerizable groups could also allow for its incorporation into conductive polymers.

Supramolecular Chemistry and Sensing:

The introduction of recognition motifs, such as crown ethers, cyclodextrins, or specific hydrogen bonding units, onto the this compound scaffold can lead to the development of novel host molecules for ion or small molecule sensing. The fluorescence of the naphthalene core is often sensitive to its local environment, making it a useful signaling unit. For example, derivatization with groups that can bind to specific analytes could lead to a change in the fluorescence emission, forming the basis of a chemosensor. nih.gov

Asymmetric Catalysis:

The C2 symmetry of certain chiral derivatives of bridged binaphthyl systems is a key feature in many successful asymmetric catalysts. By introducing chiral substituents or by resolving enantiomers of appropriately substituted this compound derivatives, it is possible to design new ligands for asymmetric metal catalysis. Functional groups at the 3 and 3' positions, for example, could coordinate to a metal center, creating a chiral environment for a catalytic reaction.

The table below outlines some examples of targeted functionalization for specific research applications.

| Functional Group Introduced | Target Application Area | Rationale |

| Triphenylamine, Carbazole | Organic Electronics | Introduction of hole-transporting moieties to enhance charge carrier mobility. |

| Boronic Acid (-B(OH)2) | Sensing | Acts as a recognition site for saccharides or fluoride (B91410) ions. |

| Phosphine (B1218219) (-PR2) | Asymmetric Catalysis | Can serve as a ligand for transition metals in catalytic cycles. |

| Azobenzene | Molecular Switches | Incorporation of a photoswitchable unit to control molecular properties with light. semanticscholar.org |

This table provides hypothetical yet plausible examples based on the known applications of other functionalized aromatic scaffolds.

Polymeric Materials and Advanced Architectures from 2,2 Methylenedinaphthalene

Formation of Supramolecular Polymers

Supramolecular polymers are polymeric arrays in which monomeric units are held together by reversible, non-covalent interactions, such as hydrogen bonding, host-guest interactions, or π-π stacking. tue.nlrsc.orgnih.gov This approach allows for the creation of dynamic and stimuli-responsive materials.

Naphthalene (B1677914) diimides (NDIs), which are electron-deficient aromatic compounds, are exemplary building blocks for supramolecular chemistry. nih.govnih.gov Their broad, flat surfaces promote strong π-π stacking interactions, leading to self-assembly into well-defined, one-dimensional columnar structures. By modifying the core of the naphthalene unit or attaching different side chains, the electronic properties and solubility of the monomers can be precisely tuned. nih.govresearchgate.net

Table 1: Examples of Naphthalene-Based Supramolecular Systems and Their Properties

| Naphthalene Derivative | Supramolecular Driving Force | Resulting Architecture | Key Properties/Applications |

|---|---|---|---|

| Core-Substituted Naphthalene Diimide (cNDI) | π-π Stacking, Hydrogen Bonding | Nanotubes, Vesicles | Chiral recognition, Light-harvesting |

| Heptazine-based derivatives | π-π Stacking | Homochiral stacks | Unique electronic and optical properties |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, pore size, and functionality of the MOF. Naphthalene-based linkers, particularly dicarboxylates, are frequently employed due to their rigidity and ability to create robust, porous structures. frontiersin.org

For example, naphthalene-2,6-dicarboxylate (NDC) is a common linker used to synthesize a variety of MOFs with different metal centers, including yttrium, zinc, and magnesium. frontiersin.orgtandfonline.com The use of coordination modulation, where competing ligands are added during synthesis, has been shown to provide access to multiple different Y(III)-NDC MOF structures from the same building blocks. frontiersin.org This highlights the tunability of these systems.

Functionalization of the naphthalene backbone of the linker can further enhance the properties of the resulting MOF. Introducing amino or nitro groups to naphthalene dicarboxylate linkers in MOF-205, a zinc-based framework, has been shown to improve H₂ and CO₂ adsorption capacities compared to the parent MOF, even with a reduction in surface area. rsc.org This is attributed to the specific interactions between the gas molecules and the functional groups.

A derivative of 2,2'-Methylenedinaphthalene, such as 5,5'-methylenedi(naphthalene-2-sulfonate), demonstrates how this core structure can be functionalized for coordination chemistry. nih.gov If converted to a dicarboxylate, this methylene-bridged linker could introduce a degree of conformational flexibility into a MOF structure, potentially leading to dynamic frameworks with interesting guest-responsive properties.

Table 2: Selected Naphthalene-Based Metal-Organic Frameworks (MOFs)

| MOF Designation/Linker | Metal Center | BET Surface Area (m²/g) | Key Application/Finding |

|---|---|---|---|

| MOF-205-NH₂ (Aminonaphthalene dicarboxylate) | Zn₄O | 4330 | Enhanced H₂ and CO₂ adsorption |

| MOF-205-NO₂ (Nitronaphthalene dicarboxylate) | Zn₄O | 3980 | Enhanced H₂ and CO₂ adsorption |

| NiNDTz (Naphthalene tetrazole) | Nickel | 320 | High thermal stability, CO₂ uptake |

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline, porous polymers formed from organic building blocks linked by strong covalent bonds. researchgate.net Like MOFs, their properties are dictated by the geometry and functionality of their constituent monomers. The use of rigid, planar building blocks is essential for achieving the long-range order and porosity characteristic of COFs.

Naphthalene-based units have been successfully incorporated into COFs to create materials with interesting electronic and catalytic properties. A notable example is a naphthalene diimide-based COF (NDI-COF) which was synthesized and exfoliated into nanosheets. rsc.org The NDI units within the framework were found to be efficient metal-free electrocatalysts for the oxygen reduction reaction, highlighting the potential of such materials in energy applications. rsc.org

The synthesis of COFs typically involves reversible reactions, such as the formation of imine or boronate ester linkages, which allow for "error-correction" and the formation of a crystalline structure. acs.orgnih.gov For instance, two-dimensional polyimide-linked COFs have been prepared using the tetraanhydride of a cobalt(II) phthalocyanine (B1677752) derivative and diamine linkers, resulting in thermally stable and electrically conductive materials. nih.gov A functionalized this compound, for example, bearing four amino groups, could theoretically be used as a tetra-topic building block for the synthesis of imine-linked COFs. The non-coplanar nature of the two naphthalene rings could lead to the formation of 3D COF architectures.

Table 3: Examples of Naphthalene-Based Covalent Organic Frameworks (COFs)

| COF Type/Building Block | Linkage Type | Key Feature | Potential Application |

|---|---|---|---|

| NDI-COF (Naphthalene Diimide) | Imine | Exfoliated into nanosheets | Metal-free electrocatalysis |

| CoPc-PI-COF (Phthalocyanine + diamine) | Polyimide | High thermal and chemical stability | Electrocatalytic CO₂ reduction |

Nanomaterial Construction and Morphological Control

The construction of nanomaterials from molecular building blocks relies on controlling their self-assembly into specific shapes and sizes. The structure of the constituent molecules dictates the intermolecular interactions and, consequently, the final morphology of the nanostructure.

As mentioned, NDI-based molecules are well-known for their ability to self-assemble into various nanostructures, including nanofibers, nanoribbons, and nanosheets, primarily through π-π stacking. researchgate.net The morphology can be controlled by tuning the side chains of the NDI unit, which can modulate the steric hindrance and secondary interactions (like hydrogen bonding or van der Waals forces) between the molecules.

Similarly, the exfoliation of layered bulk materials, such as the NDI-COF, into two-dimensional COF nanosheets (CONs) is a key strategy in nanomaterial construction. rsc.org This process makes the functional sites within the framework more accessible, enhancing their performance in applications like catalysis. The methylene (B1212753) bridge in this compound introduces a "kink" between the two naphthalene planes. In a self-assembling system, this pre-defined angle could be exploited to direct the formation of curved or angled nanostructures, moving beyond the typically flat or linear architectures seen with simple planar naphthalene derivatives.

Self-Assembly into Functional Architectures for Tuned Properties

The self-assembly of molecular components into larger, ordered structures is a cornerstone of materials science, enabling the creation of functional materials where the properties of the whole are greater than the sum of its parts. researchgate.net The tunability of these properties arises from the ability to modify the molecular building blocks and control the way they interact.